1-(4-fluorophenyl)-3-[(4-methoxythian-4-yl)methyl]urea
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Description
1-(4-fluorophenyl)-3-[(4-methoxythian-4-yl)methyl]urea is a useful research compound. Its molecular formula is C14H19FN2O2S and its molecular weight is 298.38. The purity is usually 95%.
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Scientific Research Applications
Flexible Urea Derivatives as Acetylcholinesterase Inhibitors
Flexible urea derivatives have been investigated for their potential as acetylcholinesterase inhibitors, a class of compounds relevant in the treatment of neurodegenerative diseases such as Alzheimer's. Research on flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas demonstrated the importance of optimizing spacer length for inhibitory activity, highlighting how structural modifications can influence biological activity (Vidaluc et al., 1995).
Molecular Structure and Spectroscopy Analysis
Studies on compounds like Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate have provided insights into the molecular structure, HOMO-LUMO, MEP, NBO analysis, and first-order hyperpolarizability, contributing to the understanding of nonlinear optical properties and molecular stability. These investigations shed light on the electronic properties and potential applications in materials science (Sheena Mary et al., 2014).
Directed Lithiation in Organic Synthesis
The directed lithiation of certain urea and carbamate compounds has been explored for synthetic applications, demonstrating how these reactions can yield a variety of substituted products. This research underscores the utility of urea derivatives in organic synthesis, offering a pathway to diverse chemical structures (Smith et al., 2013).
Fluorescent Dyes and Labeling
Urea derivatives have also been applied in the development of fluorescent dyes. For example, a study on Boranil fluorophores explored the conversion of these compounds into various derivatives, including urea and thiourea, which exhibit strong luminescence. Such compounds have potential applications in biochemical labeling and imaging (Frath et al., 2012).
Anion Recognition Properties
The synthesis and characterization of substituted phenyl urea and thiourea silatranes have been investigated for their anion recognition properties. These compounds exhibit photophysical properties that allow for the detection of anions, illustrating the role of urea derivatives in sensing applications (Singh et al., 2016).
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[(4-methoxythian-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2S/c1-19-14(6-8-20-9-7-14)10-16-13(18)17-12-4-2-11(15)3-5-12/h2-5H,6-10H2,1H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBSAQQQYSBQKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.